molecular formula C22H18ClF2N3O4 B606532 Eragidomida CAS No. 1860875-51-9

Eragidomida

Número de catálogo: B606532
Número CAS: 1860875-51-9
Peso molecular: 461.8 g/mol
Clave InChI: PWBHUSLMHZLGRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC-90009 es un modulador novedoso de la ligasa E3 cereblón que se dirige al factor de terminación de la traducción G1 a la transición de fase S 1 (GSPT1) para la ubiquitinación y la degradación proteasómica. Este compuesto ha mostrado una actividad antileucémica significativa, particularmente en modelos de leucemia mieloide aguda (LMA) .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

Eragidomide has been extensively studied in the context of AML. Clinical trials have demonstrated its efficacy in reducing primitive CD34+ AML blasts and LSCs, which are critical for disease relapse . A notable Phase 1 trial evaluated eragidomide's safety and efficacy in patients with relapsed or refractory AML. Results indicated that while some patients experienced a reduction in disease burden, concerns regarding toxicity were raised, necessitating further investigation into its benefit-risk profile .

Myelodysplastic Syndromes (MDS)

In addition to AML, eragidomide is being explored for its applications in higher-risk myelodysplastic syndromes. The modulation of GSPT1 is believed to enhance therapeutic responses in this patient population as well .

Summary of Clinical Trials

The following table summarizes key clinical trials involving eragidomide:

Trial Name Phase Condition Status Findings
Dose-finding Study of CC-900091Relapsed/Refractory AMLOngoingIndicated some efficacy but raised toxicity concerns .
Study on GSPT1 Degradation in AMLNot specifiedAMLCompletedShowed reduction in LSCs and primitive blasts .
Evaluation of Metabolism and ExcretionNot specifiedHealthy VolunteersOngoingInvestigating pharmacokinetics .

Case Study 1: Efficacy in AML Patients

A study involving 35 independent AML patient samples demonstrated that treatment with eragidomide resulted in significant apoptosis and reduced engraftment of leukemia cells. The study highlighted the compound's potential as a targeted therapy for AML .

Case Study 2: Combination Therapies

Research indicates that combining eragidomide with other therapeutic agents may enhance its efficacy while mitigating toxicity. For instance, combining it with selective IRAK4 inhibitors has shown promising results in preclinical models .

Métodos De Preparación

Actividad Biológica

Eragidomide, also known as CC-90009, is a thalidomide analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions as a molecular glue degrader , targeting specific proteins for degradation via the ubiquitin-proteasome system. The following sections detail the biological activity of eragidomide, including its mechanism of action, clinical findings, and comparative data.

Eragidomide operates primarily through its interaction with cereblon (CRBN) , an E3 ubiquitin ligase. By binding to CRBN, eragidomide recruits neosubstrates such as GSPT1 , a translation termination factor, facilitating their ubiquitination and subsequent proteasomal degradation. This mechanism is significant because it allows for the targeted destruction of proteins that contribute to oncogenic processes, which are often considered "undruggable" by traditional means .

Key Features of Eragidomide's Mechanism:

  • Induces Proximity: Eragidomide stabilizes the interaction between CRBN and its neosubstrates.
  • Promotes Ubiquitination: The compound enhances the ubiquitination process, leading to efficient degradation of target proteins.
  • Therapeutic Targeting: Primarily targets proteins involved in multiple myeloma and other hematological malignancies.

Clinical Findings

Clinical trials have explored the efficacy of eragidomide in treating relapsed or refractory acute myeloid leukemia (AML) . While initial studies indicated some therapeutic potential, concerns regarding its toxicity profile have arisen, ultimately leading to the termination of phase 1 trials .

Clinical Trial Overview:

Trial PhaseConditionStatusEfficacy ObservedToxicity Concerns
Phase 1Relapsed AMLTerminatedSome efficacyHigh toxicity

Comparative Analysis with Other Thalidomide Analogs

Eragidomide is part of a broader class of compounds known as cereblon E3 ligase modulatory drugs (CELMoDs) . A comparative analysis with other notable analogs such as lenalidomide and pomalidomide reveals differences in potency and selectivity.

CompoundNeosubstrate TargetedPotency (IC50)Clinical Status
EragidomideGSPT1ModeratePhase 1 terminated
LenalidomideIKZF1/IKZF3HighApproved for MM
PomalidomideIKZF1/IKZF3Higher than lenalidomideApproved for MM

Research Findings

Recent studies have expanded on the understanding of eragidomide's biological activity. Research indicates that while eragidomide effectively degrades GSPT1, it does not exhibit the same potency against other targets like IKZF1 or IKZF3 compared to lenalidomide and pomalidomide .

Research Insights:

  • Target Specificity: Eragidomide shows a preference for GSPT1 over other neosubstrates.
  • Potential Applications: Continued exploration into eragidomide's structural modifications may enhance its therapeutic profile.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.